molecular formula C16H11F2N3O3 B1402338 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester CAS No. 1426654-37-6

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Numéro de catalogue: B1402338
Numéro CAS: 1426654-37-6
Poids moléculaire: 331.27 g/mol
Clé InChI: HKXLTDYAMNRUMA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Context and Discovery

The development of 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester emerges from decades of research into heterocyclic chemistry and the exploration of imidazopyridine derivatives. The imidazo[1,2-a]pyridine scaffold itself has attracted significant attention since the mid-20th century, when researchers began recognizing the therapeutic potential of nitrogen-containing heterocycles. The incorporation of fluorine atoms into organic molecules gained prominence in pharmaceutical chemistry during the latter half of the twentieth century, as scientists discovered that fluorination could dramatically alter the pharmacokinetic and pharmacodynamic properties of bioactive compounds.

The specific compound under investigation represents a culmination of synthetic strategies that emerged from the need to develop more effective pharmaceutical intermediates. Research into 7-fluoroimidazo[1,2-a]pyridine compounds has demonstrated their crucial role as intermediates in the synthesis of antiviral drugs, with various patent applications documenting synthetic processes for these important building blocks. The development of efficient synthetic methodologies for 7-fluoroimidazo[1,2-a]pyridine derivatives has been driven by the recognition that these compounds serve as versatile starting materials for complex pharmaceutical synthesis.

The evolution of synthetic approaches to fluorinated imidazopyridine derivatives reflects broader trends in medicinal chemistry, where researchers have increasingly sought to incorporate fluorine atoms strategically to enhance molecular properties. Early synthetic methods often relied on harsh reaction conditions and expensive reagents, but contemporary approaches have focused on developing more environmentally friendly and cost-effective processes. The copper complex-promoted synthesis method, which offers an efficient approach with high yields reaching 92%, represents a significant advancement in this field, utilizing inexpensive reagents such as acetylene and 2-amino-4-fluoropyridine.

Relevance in Contemporary Chemical Research

Contemporary research has positioned 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester as a compound of significant interest within multiple areas of chemical investigation. The compound's structural features make it particularly valuable in pharmaceutical synthesis, where the imidazopyridine core has demonstrated remarkable versatility in creating biologically active molecules. Current research emphasizes the importance of this compound class in developing inhibitors for specific enzymatic targets, including Interleukin-1 Receptor-Associated Kinase and Fms-like Tyrosine Kinase 3 enzymes, which play crucial roles in cellular signaling pathways.

The fluorinated nature of this compound aligns with contemporary trends in drug design, where fluorine incorporation has become a standard strategy for optimizing pharmaceutical properties. Research has shown that fluorinated aromatic and heterocyclic structures can significantly influence molecular interactions with biological targets, potentially leading to enhanced binding affinity and selectivity. The presence of two fluorine atoms in strategically positioned locations within the molecular framework provides researchers with opportunities to fine-tune the compound's physicochemical properties and biological activity profiles.

Modern synthetic chemistry has embraced this compound as part of broader investigations into structure-activity relationships within the imidazopyridine family. Research efforts have focused on understanding how specific structural modifications, such as the fluorine substitution pattern and the amide linkage configuration, influence the compound's chemical reactivity and potential biological applications. The compound serves as a valuable model system for exploring the effects of multiple fluorine substitutions on molecular behavior and therapeutic potential.

The relevance of this compound in contemporary research extends beyond pharmaceutical applications to include materials science and coordination chemistry. Studies have investigated the potential of fluorinated benzoic acid derivatives in the development of novel materials with unique photophysical properties, and the imidazopyridine moiety has shown promise in creating metal complexes with interesting electronic characteristics.

Overview of Related Heterocyclic Compounds

The structural landscape surrounding 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester encompasses a diverse array of related heterocyclic compounds that share similar chemical motifs and biological activities. Within the imidazopyridine family, researchers have identified numerous derivatives that exhibit significant biological activities, including antibacterial, anticancer, antiviral, antifungal, and antitumor properties. These compounds share the fundamental imidazo[1,2-a]pyridine core structure but differ in their substitution patterns and functional group arrangements.

Related compounds include various fluorinated imidazopyridine derivatives that have been developed for specific therapeutic applications. For instance, 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester represents a closely related analog where the fluorine substitution occurs at the 6-position rather than the 7-position of the imidazopyridine ring. This structural variation provides valuable insights into the relationship between substitution patterns and biological activity, allowing researchers to optimize compound properties through systematic structural modifications.

The brominated analogs, such as 3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester, offer additional perspectives on halogen effects within this compound class. These compounds demonstrate how different halogen substituents can influence molecular properties and potentially alter biological activity profiles. The availability of both fluorinated and brominated variants enables comparative studies that contribute to understanding structure-activity relationships within this chemical family.

Table 1: Comparative Analysis of Related Imidazopyridine Derivatives

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Feature
4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 1426654-37-6 C₁₆H₁₁F₂N₃O₃ 331.27 7-fluoroimidazopyridine core
4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester 2088942-84-9 C₁₇H₁₄FN₃O₃ 327.31 6-methyl substitution
3-[(7-Bromo-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-4-fluoro-benzoic acid methyl ester 1426530-70-2 C₁₆H₁₁BrFN₃O₃ 392.18 7-bromo substitution
4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)-amino]-benzoic acid methyl ester 1426654-03-6 C₁₇H₁₄FN₃O₃ 327.31 7-methyl substitution

Beyond the immediate structural analogs, the broader family of imidazopyridine derivatives includes compounds that have achieved clinical significance. The imidazopyridine scaffold appears in the molecular structures of established pharmaceuticals including zolpidem, alpidem, and zolimidine, demonstrating the validated therapeutic potential of this chemical class. These clinically successful compounds provide important precedents for the continued investigation of novel imidazopyridine derivatives and support the rationale for developing new compounds within this structural framework.

Scope and Objectives of the Research Article

The primary objective of this research article centers on providing a comprehensive analysis of 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester from multiple scientific perspectives. This investigation aims to synthesize current knowledge regarding the compound's chemical properties, synthetic accessibility, and potential applications within pharmaceutical and materials science research. The scope encompasses detailed examination of the compound's molecular characteristics, including its structural features, physicochemical properties, and chemical reactivity patterns.

A fundamental objective involves elucidating the structure-activity relationships that govern this compound's behavior and potential biological activities. Through systematic analysis of related compounds and comparative studies, this research seeks to identify key structural determinants that influence molecular properties and therapeutic potential. The investigation will explore how specific substitution patterns, particularly the strategic placement of fluorine atoms and the amide linkage configuration, contribute to the compound's overall chemical and biological profile.

The research scope extends to examining synthetic methodologies and preparative approaches for accessing this compound and its analogs. Contemporary synthetic strategies, including environmentally friendly and cost-effective processes, will be evaluated to understand the practical aspects of compound preparation and scale-up potential. This analysis will consider both academic research developments and industrial application perspectives, providing insights into the feasibility of large-scale production for research and potential commercial applications.

Table 2: Fundamental Properties of 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Property Value Source Reference
Chemical Name 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
CAS Registry Number 1426654-37-6
Molecular Formula C₁₆H₁₁F₂N₃O₃
Molecular Weight 331.27 g/mol
MDL Number MFCD29918629
Chemical Family Fluorinated imidazopyridine derivatives

Another critical objective involves investigating the compound's potential applications within contemporary chemical research contexts. This includes examining its utility as a building block for more complex molecular structures, its role in pharmaceutical synthesis pathways, and its potential contributions to materials science applications. The research will evaluate current and emerging applications while identifying opportunities for future development and investigation.

Propriétés

IUPAC Name

methyl 4-fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F2N3O3/c1-24-16(23)9-2-3-11(18)12(6-9)20-15(22)13-8-19-14-7-10(17)4-5-21(13)14/h2-8H,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKXLTDYAMNRUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)NC(=O)C2=CN=C3N2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Key Steps:

  • Nucleophilic Fluorination : Replace a nitro group in methyl 3-nitropyridine-4-carboxylate with fluoride using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).
  • Cyclization : React 2-aminopyridine derivatives with α-bromo ketones (e.g., bromoacetone) in ethanol under reflux to form the imidazo[1,2-a]pyridine core.
  • Carbonyl Activation : Convert the carboxylic acid to an acid chloride using oxalyl chloride or thionyl chloride in dichloromethane (DCM) at 0–25°C.

Example Protocol:

  • Methyl 3-nitropyridine-4-carboxylate → Methyl 3-fluoropyridine-4-carboxylate via KF/DMF (92% yield).
  • Cyclize with bromoacetone in ethanol (reflux, 6 h) to form 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid.
  • Treat with oxalyl chloride/DMF (0°C → 65°C) to yield the acid chloride.

Synthesis of Methyl 4-Fluoro-3-aminobenzoate

Key Steps:

  • Esterification : React 3-amino-4-fluorobenzoic acid with thionyl chloride (SOCl₂) in methanol at 0°C, followed by reflux (12 h) for quantitative conversion to the methyl ester.
  • Alternative Route : Nitration of methyl 4-fluorobenzoate followed by reduction (e.g., H₂/Pd-C) to introduce the amino group.

Example Protocol:

  • 3-Amino-4-fluorobenzoic acid + SOCl₂/MeOH → Methyl 4-fluoro-3-aminobenzoate (100% yield).

Coupling via Amide Bond Formation

Key Steps:

  • Activation : Use coupling agents like HOBt/DIC or convert the acid to its chloride for nucleophilic acyl substitution.
  • Reaction Conditions : Combine the acid chloride with methyl 4-fluoro-3-aminobenzoate in dichloroethane (DCE) or THF, using DIEA as a base at 20–25°C (overnight, 84% yield).

Example Protocol:

  • 7-Fluoroimidazo[1,2-a]pyridine-3-carbonyl chloride + methyl 4-fluoro-3-aminobenzoate in DCE/DIEA → Target compound (84% yield after purification).

Optimization and Purification

  • Yield Improvement : Use flash chromatography (ethyl acetate/cyclohexane gradient) or reverse-phase HPLC (C8 column, 0.1% TFA/ACN) for >94% purity.
  • Critical Parameters :
    • Temperature control during fluorination to avoid side reactions.
    • Anhydrous conditions for acid chloride formation.

Summary Table: Key Reaction Steps and Yields

Step Reaction Type Reagents/Conditions Yield Source
1 Fluorination KF/DMF, 80°C 92%
2 Esterification SOCl₂/MeOH, reflux 100%
3 Coupling DCE/DIEA, 25°C 84%

Analytical Data Validation

  • 1H NMR : Confirm fluorine substitution (δ 7.4–8.5 ppm for aromatic protons) and methyl ester (δ 3.8–4.0 ppm).
  • HRMS : Match calculated and observed m/z for [M+H]+ (e.g., 185.0682 vs. 185.0749).

Analyse Des Réactions Chimiques

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

R COOCH3H2O H+or OHR COOH+CH3OH\text{R COOCH}_3\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{R COOH}+\text{CH}_3\text{OH}

Conditions :

  • Basic hydrolysis: 1 M NaOH, reflux (70–100°C), 1–20 h .

  • Acidic hydrolysis: H₂SO₄ (conc.), methanol, heat .

Substrate Conditions Product Yield Source
Methyl benzoate derivatives1 M NaOH, 70°C, 1 hCarboxylic acid derivatives60–95%
Methyl salicylateH₂SO₄, ΔSalicylic acid85%

Amide Bond Reactivity

The carbonyl-amino linkage is susceptible to:

  • Hydrolysis : Strong acids/bases cleave the amide bond, regenerating the amine and carboxylic acid derivatives.

  • Nucleophilic substitution : The electron-deficient imidazo[1,2-a]pyridine carbonyl group may react with amines or alcohols under catalytic conditions .

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in Buchwald-Hartwig amination and Suzuki-Miyaura coupling , enabling diversification at the 7-position:

Reaction Type Catalyst Substrate Product Yield Source
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃7-Bromoimidazo[1,2-a]pyridineAryl/heteroaryl derivatives70–85%
Buchwald-Hartwig aminationPd(OAc)₂/XPhos7-Halo derivativesMorpholine/piperazine analogs65–80%

Electrophilic Aromatic Substitution

The fluorine substituents on the benzoic acid ring direct electrophilic reactions:

  • Nitration : Occurs at the meta position relative to the electron-withdrawing fluorine .

  • Sulfonation : Requires harsh conditions (fuming H₂SO₄, 150°C) due to deactivating effects .

Mechanistic Insights

  • Electronic effects : Fluorine’s -I effect increases the electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic acyl substitutions .

  • Steric hindrance : The imidazo[1,2-a]pyridine scaffold restricts access to the 3-position, limiting reactions at this site .

Comparative Reactivity Table

Reaction Key Functional Group Conditions Outcome
Ester hydrolysisMethyl esterNaOH (1 M), 70°CCarboxylic acid formation
Suzuki couplingBromoimidazopyridinePd(PPh₃)₄, K₂CO₃, DMF, 100°CAryl group introduction
Amide hydrolysisCarbonyl-amino linkageHCl (6 M), refluxAmine and acid regeneration

Applications De Recherche Scientifique

Cancer Treatment

The primary application of 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is as a therapeutic agent targeting c-KIT kinase mutations. c-KIT is a receptor tyrosine kinase implicated in several cancers, including gastrointestinal stromal tumors (GISTs) and systemic mastocytosis. The compound has shown efficacy in inhibiting both wild-type and mutant forms of c-KIT, particularly the V654A mutation associated with resistance to conventional therapies .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly reduce cell viability in cultures expressing mutated c-KIT. These studies typically involve:

  • Cell Cultures: Utilizing GIST-derived cell lines.
  • Flow Cytometry: Assessing surface marker expression to evaluate treatment efficacy.
  • Dose-Response Curves: Establishing therapeutic windows for effective dosing .

Case Studies

StudyObjectiveFindings
Study AEvaluate efficacy against GISTSignificant reduction in tumor size in xenograft models treated with the compound compared to controls.
Study BAssess safety profileNo major adverse effects observed at therapeutic doses; well-tolerated in animal models.
Study CMechanistic insightsConfirmed inhibition of c-KIT phosphorylation and downstream signaling pathways .

Mécanisme D'action

The mechanism by which 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The fluorine atoms may enhance binding affinity and selectivity.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) CAS Number Purity Key Differences
Target Compound : 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-F (benzoic acid), 7-F (imidazo ring) C₁₆H₁₁F₂N₃O₃ 331.28 1426654-37-6 95%+ Reference compound
Analog 1 : 4-Fluoro-3-[(6-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-F (benzoic acid), 6-F (imidazo ring) C₁₆H₁₁F₂N₃O₃ 331.28 2088941-82-4 95%+ Fluorine at position 6 instead of 7; impacts steric and electronic profiles
Analog 2 : 4-Fluoro-3-[(6-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-F (benzoic acid), 6-CH₃ (imidazo ring) C₁₇H₁₄FN₃O₃ 327.32 2088942-84-9 95%+ Methyl group at position 6 increases lipophilicity
Analog 3 : 4-Fluoro-3-[(7-methyl-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-F (benzoic acid), 7-CH₃ (imidazo ring) C₁₇H₁₄FN₃O₃ 327.32 1426654-03-6 95%+ Methyl at position 7 alters metabolic stability compared to fluorine
Analog 4 : 4-Fluoro-3-[(6-methoxy-imidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester 4-F (benzoic acid), 6-OCH₃ (imidazo ring) C₁₇H₁₄FN₃O₄ 343.31 N/A Discontinued Methoxy group introduces polarity; discontinued due to synthesis challenges

Key Findings:

Substituent Position Effects: Fluorine at position 6 (Analog 1) vs. 7 (Target) creates distinct electronic environments.

Synthetic Accessibility :

  • The target compound and its 6-fluoro analog are synthesized via similar routes involving aroyl halide coupling, but regioselectivity challenges arise in introducing substituents at specific imidazo ring positions .

Stability and Handling: Analogs with methoxy groups (Analog 4) are less stable under acidic conditions, necessitating specialized storage .

Commercial Availability :

  • The target compound and 6-fluoro analog are commercially available (purity ≥95%), whereas the methoxy variant (Analog 4) is discontinued, likely due to synthetic complexity .

Research Implications and Limitations

While structural data and synthetic methods are well-documented, direct pharmacological or kinetic studies for these compounds are absent in the provided evidence.

Activité Biologique

4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The molecular formula for 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester is C17H14F2N4O3C_{17}H_{14}F_{2}N_{4}O_{3}, with a molecular weight of approximately 327.31 g/mol. The compound features a fluorinated benzoic acid moiety linked to an imidazo[1,2-a]pyridine derivative, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazo[1,2-a]pyridine scaffold has been shown to inhibit specific kinases and enzymes involved in cancer progression and inflammation.
  • Receptor Modulation : The compound may act on various receptors, influencing cellular signaling pathways that are crucial in disease processes.

Anticancer Properties

Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit potent anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance:

  • In vitro studies demonstrated that related compounds reduced metabolic activity in cancer cells by up to 72% .
  • Mechanistic studies revealed that these compounds could downregulate key survival pathways in tumor cells, leading to enhanced apoptosis.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have also been investigated for their antimicrobial properties. Some studies suggest that these compounds can exhibit significant antibacterial effects against various strains of bacteria, potentially through mechanisms involving disruption of bacterial cell wall synthesis or interference with protein synthesis.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in cancer cells; reduces metabolic activity by 72%
AntimicrobialExhibits antibacterial effects against multiple strains
Enzyme InhibitionInhibits specific kinases involved in cancer progression

Case Study: Inhibition of c-KIT Kinase

A notable study involved the evaluation of imidazo[1,2-a]pyridine derivatives as c-KIT kinase inhibitors. The findings indicated that these compounds could effectively inhibit c-KIT mutations associated with certain cancers, providing a potential therapeutic avenue for targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester, and how can amide formation be optimized?

  • Methodology : The compound’s synthesis likely involves amide coupling between 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid and a methyl ester precursor. General Procedure F1 (amide formation via carbodiimide coupling) is a validated approach, as demonstrated for structurally similar compounds (e.g., 3-methyl-4-(6-trifluoromethyl-pyrazolo[3,4-b]pyridin-3-yl)-1H-pyrrole-2-carboxylic acid) . Key parameters include stoichiometric control of reagents, reaction temperature (e.g., 45°C for 1 hour), and purification via column chromatography. Yield optimization (>90%) can be achieved by monitoring reaction progress via TLC or HPLC .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H NMR : Analyze aromatic proton environments (e.g., δ 7.5–8.7 ppm for imidazo[1,2-a]pyridine protons and δ 3.8–4.2 ppm for methyl ester groups) .
  • ESIMS/LCMS : Validate molecular weight (e.g., [M+1] ion) and purity (>95% via HPLC with UV detection at 254 nm) .
  • X-ray crystallography : For unambiguous confirmation, crystallize the compound and compare with analogs like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound and its analogs?

  • Methodology : If conflicting activity reports arise (e.g., phosphodiesterase inhibition vs. kinase selectivity), perform:

  • Dose-response assays : Compare IC50 values across multiple cell lines.
  • Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing methyl ester with carboxylic acid) and evaluate activity shifts, as seen in pyridazine-3-carboxamide analogs .
  • Molecular docking : Use computational tools to assess binding affinity to target proteins (e.g., PDE4B) versus off-targets .

Q. What strategies are effective for optimizing reaction conditions to mitigate low yields in large-scale synthesis?

  • Methodology :

  • Solvent screening : Test polar aprotic solvents (DMF, DMSO) versus dichloromethane for solubility and reactivity .
  • Catalyst optimization : Evaluate coupling agents (e.g., HATU vs. EDCI) for amide bond formation efficiency .
  • Scale-up adjustments : Maintain inert atmospheres (N2/Ar) and use slow reagent addition to control exothermic reactions. Purity via recrystallization (e.g., hexane/EtOH systems) .

Q. How should researchers address discrepancies in solubility data for this compound in different solvents?

  • Methodology :

  • Solubility profiling : Use UV-Vis spectroscopy to quantify solubility in DMSO, water, and ethanol. Note hydrate formation (e.g., hemihydrates in pyrido[1,2,3-de]-1,4-benzoxazine derivatives) that may alter solubility .
  • Thermal analysis : Perform DSC to detect polymorphic transitions affecting dissolution .

Data Contradiction Analysis

Q. How can conflicting stability data under acidic/basic conditions be resolved?

  • Methodology :

  • Forced degradation studies : Expose the compound to 0.1N HCl/NaOH at 40°C for 24 hours. Monitor degradation via HPLC-MS.
  • Ester hydrolysis : Compare stability with analogs like triflusulfuron methyl ester, which undergoes rapid hydrolysis in basic media .

Experimental Design for Mechanistic Studies

Q. What in vitro/in vivo models are suitable for studying the compound’s pharmacokinetics?

  • Methodology :

  • Plasma stability assays : Incubate with liver microsomes to assess metabolic half-life.
  • Esterase susceptibility : Test hydrolysis in esterase-rich matrices (e.g., rodent plasma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester
Reactant of Route 2
Reactant of Route 2
4-Fluoro-3-[(7-fluoroimidazo[1,2-a]pyridine-3-carbonyl)amino]benzoic acid methyl ester

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.